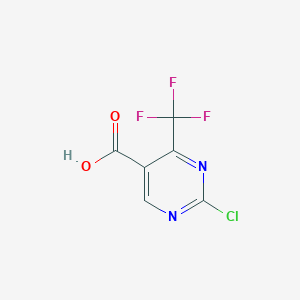
4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-ethylpyridinium) triiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-ethylpyridinium) triiodide, commonly known as PET, is a highly polar and water-soluble compound that has been extensively studied for its potential applications in various scientific fields. PET is a triiodide salt that contains a central phosphorous atom, which is covalently bonded to three pyridinium rings. The compound has been shown to possess unique physicochemical properties that make it an attractive candidate for a wide range of applications, including biomedical research, catalysis, and materials science.
作用機序
The mechanism of action of PET is not fully understood, but it is believed to involve the disruption of cellular membranes and the inhibition of key enzymes involved in cellular metabolism. PET has been shown to interact with a variety of cellular targets, including DNA, RNA, and proteins. The compound has also been shown to possess potent ionophoric activity, which may contribute to its antimicrobial and antifungal properties.
Biochemical and Physiological Effects:
PET has been shown to possess a variety of biochemical and physiological effects, including the inhibition of cellular respiration, the disruption of cellular membranes, and the inhibition of key enzymes involved in cellular metabolism. The compound has also been shown to possess potent antioxidant activity, making it a potential candidate for the treatment of various oxidative stress-related diseases.
実験室実験の利点と制限
PET has several advantages as a research tool, including its high water solubility, its potent antimicrobial and antifungal properties, and its ability to interact with a variety of cellular targets. However, PET also has some limitations, including its relatively high cost and the potential for toxicity at high concentrations.
将来の方向性
There are several future directions for research on PET, including the development of new PET-based antibiotics and antifungal agents, the investigation of the compound's potential as a cancer therapy, and the development of new PET-based materials for use in catalysis and materials science. In addition, further research is needed to fully understand the mechanism of action of PET and to identify any potential side effects or toxicity associated with its use.
合成法
PET can be synthesized using a variety of methods, including the reaction of triethylphosphine with iodine in the presence of pyridine. The resulting PET salt can be purified using a variety of techniques, including recrystallization and column chromatography. The synthesis of PET is relatively straightforward and can be performed on a large scale, making it an attractive compound for industrial applications.
科学的研究の応用
PET has been extensively studied for its potential applications in biomedical research. The compound has been shown to possess potent antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. PET has also been shown to possess potent antitumor activity, making it a potential candidate for the development of new cancer therapies. In addition, PET has been shown to possess potent antioxidant activity, making it a potential candidate for the treatment of various oxidative stress-related diseases.
特性
CAS番号 |
172421-42-0 |
|---|---|
製品名 |
4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-ethylpyridinium) triiodide |
分子式 |
C27H39I3N3OP |
分子量 |
833.3 g/mol |
IUPAC名 |
4-[2-[bis[2-(1-ethylpyridin-1-ium-4-yl)ethyl]phosphoryl]ethyl]-1-ethylpyridin-1-ium;triiodide |
InChI |
InChI=1S/C27H39N3OP.3HI/c1-4-28-16-7-25(8-17-28)13-22-32(31,23-14-26-9-18-29(5-2)19-10-26)24-15-27-11-20-30(6-3)21-12-27;;;/h7-12,16-21H,4-6,13-15,22-24H2,1-3H3;3*1H/q+3;;;/p-3 |
InChIキー |
MYGFCVWMALLUJH-UHFFFAOYSA-K |
SMILES |
CC[N+]1=CC=C(C=C1)CCP(=O)(CCC2=CC=[N+](C=C2)CC)CCC3=CC=[N+](C=C3)CC.[I-].[I-].[I-] |
正規SMILES |
CC[N+]1=CC=C(C=C1)CCP(=O)(CCC2=CC=[N+](C=C2)CC)CCC3=CC=[N+](C=C3)CC.[I-].[I-].[I-] |
同義語 |
4-[2-[bis[2-(1-ethylpyridin-4-yl)ethyl]phosphoryl]ethyl]-1-ethyl-pyrid ine triiodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)

![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)


![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)

![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)


![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)